

# Golidocitinib vs. Tofacitinib: A Head-to-Head Comparison of Kinase Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Golidocitinib |           |
| Cat. No.:            | B1649327      | Get Quote |

For researchers, scientists, and drug development professionals, understanding the nuanced selectivity profiles of kinase inhibitors is paramount for predicting efficacy and anticipating potential off-target effects. This guide provides a detailed, data-driven comparison of two prominent Janus kinase (JAK) inhibitors: **golidocitinib** and tofacitinib.

**Golidocitinib** is a potent and highly selective JAK1 inhibitor, while tofacitinib is considered a pan-JAK inhibitor, with activity against multiple members of the JAK family.[1] This difference in selectivity is a key differentiator and may have significant implications for their respective therapeutic applications and safety profiles.

## **Kinase Inhibition Profile**

The inhibitory activity of **golidocitinib** and tofacitinib against the four members of the JAK family—JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2)—is summarized in the table below. The data, presented as half-maximal inhibitory concentrations (IC50), are compiled from various biochemical assays. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to potential variations in experimental conditions.



| Kinase | Golidocitinib (AZD4205)<br>IC50 (nM) | Tofacitinib IC50 (nM) |
|--------|--------------------------------------|-----------------------|
| JAK1   | 73[2]                                | 15.1 - 112[3][4]      |
| JAK2   | 13,233[5]                            | 77.4[4]               |
| JAK3   | >30,000[5]                           | 55.0[4]               |
| TYK2   | Data not available                   | 489[4]                |

**Golidocitinib** demonstrates marked selectivity for JAK1, with significantly higher IC50 values for JAK2 and JAK3, indicating substantially weaker inhibition of these kinases.[5] Specifically, it is reported to have over 200-fold selectivity for JAK1 over other JAK family kinases.[6] Tofacitinib, in contrast, inhibits JAK1, JAK2, and JAK3 at nanomolar concentrations, with a lesser effect on TYK2.[4]

# **Signaling Pathway Context: The JAK-STAT Pathway**

Both **golidocitinib** and tofacitinib exert their effects by inhibiting the JAK-STAT signaling pathway. This pathway is crucial for mediating cellular responses to a wide range of cytokines and growth factors involved in immunity and inflammation. The diagram below illustrates the canonical JAK-STAT signaling cascade.







Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. tofacitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. axonmedchem.com [axonmedchem.com]
- 6. Pharmacokinetic characteristics of golidocitinib, a highly selective JAK1 inhibitor, in healthy adult participants PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Golidocitinib vs. Tofacitinib: A Head-to-Head Comparison of Kinase Selectivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1649327#head-to-head-comparison-of-golidocitinib-and-tofacitinib-selectivity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com